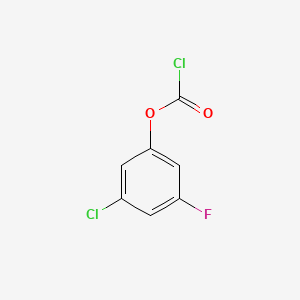
3-Chloro-5-fluorophenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorophenyl chloroformate typically involves the reaction of 3-chloro-5-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate ester. The general reaction scheme is as follows:
3-Chloro-5-fluorophenol+Phosgene→3-Chloro-5-fluorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of safety measures to handle phosgene, a highly toxic gas.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Reaction with Alcohols: Formation of carbonate esters.
Reaction with Carboxylic Acids: Formation of mixed anhydrides.
Common Reagents and Conditions:
Amines: Used to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the hydrogen chloride produced.
Carboxylic Acids: React to form mixed anhydrides, also in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
3-Chloro-5-fluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Analytical Chemistry: Used in derivatization reactions to enhance the detection of compounds in chromatography.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluorophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets are typically the nucleophilic sites on these molecules, and the pathways involve nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.
Uniqueness: 3-Chloro-5-fluorophenyl chloroformate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed. This makes it particularly useful in the synthesis of compounds where these substituents are desired for their electronic or steric effects.
Propiedades
Fórmula molecular |
C7H3Cl2FO2 |
|---|---|
Peso molecular |
209.00 g/mol |
Nombre IUPAC |
(3-chloro-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-5(10)3-6(2-4)12-7(9)11/h1-3H |
Clave InChI |
LTPQIWROZWECGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



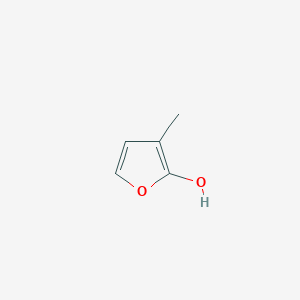
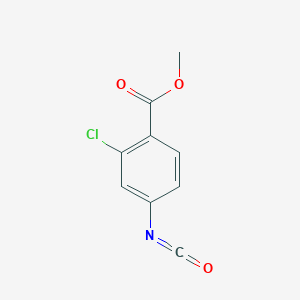

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
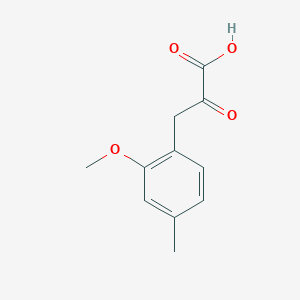
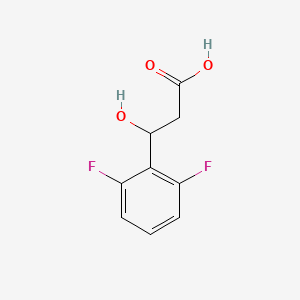
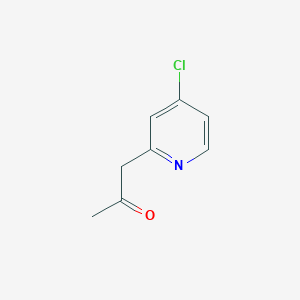
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)

